Comparative PDE2 Inhibitory Potency of Derivative: A Direct Product of the Core Scaffold
A derivative synthesized from the 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL core, specifically (R or S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methyl-1-{[7-(trifluoromethyl)imidazo[1,2-c]pyrimidin-5-yl]amino}propan-2-ol, exhibits quantifiable activity against PDE2. This demonstrates the utility of the core scaffold for generating biologically active molecules. The data show a Ki of 1.33E+3 nM and an IC50 of >2.96E+3 nM for this specific derivative [1]. This stands in contrast to other examples in the same patent, such as Example 30 (Ki = 32 nM) and Example 16 (Ki = 429 nM), indicating that the 5-amino substitution from the 5-hydroxy precursor yields compounds within a specific, measurable potency range for PDE2 inhibition [1].
| Evidence Dimension | PDE2 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.33E+3 nM (for the 5-amino derivative of the core scaffold) |
| Comparator Or Baseline | Example 30: Ki = 32 nM; Example 16: Ki = 429 nM (from the same patent) |
| Quantified Difference | Varies from ~42-fold less potent to ~3-fold less potent compared to other scaffold-based inhibitors in the same series. |
| Conditions | In vitro PDE2 inhibitory activity assay (as per patent US10647727). |
Why This Matters
This confirms the core's viability as a starting point for developing PDE2 inhibitors with measurable, albeit moderate, potency, providing a defined benchmark for further optimization and SAR studies compared to other cores that may yield inactive derivatives.
- [1] US Patent No. 10647727 B2. Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors. View Source
- [2] BindingDB. Entry BDBM442776 for US10647727, Example 33. View Source
